rac Fesoterodine Fumarate
Overview
Description
Racemic Fesoterodine Fumarate is a muscarinic receptor antagonist used primarily in the treatment of overactive bladder syndrome. It is a prodrug that is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine, which exerts the therapeutic effects by inhibiting bladder contractions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of racemic Fesoterodine Fumarate involves the esterification of 2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol with isobutyric acid, followed by the formation of the fumarate salt. The reaction is typically carried out in an organic solvent, such as a ketone, at a temperature not exceeding 45°C .
Industrial Production Methods
Industrial production of racemic Fesoterodine Fumarate follows a similar synthetic route but is optimized for higher yields and purity. The process involves the salification reaction of Fesoterodine with fumaric acid in an organic solvent, ensuring the product has a high purity level with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Racemic Fesoterodine Fumarate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in Fesoterodine is hydrolyzed by esterases to form the active metabolite, 5-hydroxymethyl tolterodine.
Oxidation and Reduction: The active metabolite can undergo further metabolic transformations involving oxidation and reduction reactions mediated by cytochrome P450 enzymes.
Common Reagents and Conditions
Hydrolysis: Catalyzed by esterases in the body.
Oxidation and Reduction: Involves cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.
Major Products Formed
The primary product formed from the hydrolysis of racemic Fesoterodine Fumarate is 5-hydroxymethyl tolterodine, which is responsible for the therapeutic effects .
Scientific Research Applications
Racemic Fesoterodine Fumarate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of stability-indicating methods.
Biology: Studied for its effects on muscarinic receptors and its role in modulating bladder function.
Industry: Employed in the pharmaceutical industry for the production of extended-release formulations.
Mechanism of Action
Racemic Fesoterodine Fumarate acts as a competitive antagonist at muscarinic receptors. Once hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine, it inhibits bladder contractions by decreasing detrusor pressure. This action is mediated through the antagonism of muscarinic receptors, which are involved in bladder contraction and salivation .
Comparison with Similar Compounds
Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used for overactive bladder.
Solifenacin: A selective muscarinic receptor antagonist with similar therapeutic applications.
Oxybutynin: An antimuscarinic agent used to treat overactive bladder.
Uniqueness
Racemic Fesoterodine Fumarate is unique due to its rapid hydrolysis to an active metabolite, which provides a more consistent therapeutic effect. Additionally, its extended-release formulation offers the convenience of once-daily dosing, improving patient compliance .
Biological Activity
Rac Fesoterodine fumarate is an antimuscarinic agent primarily used for the treatment of overactive bladder (OAB). Its biological activity is largely attributed to its conversion into the active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which exhibits antagonistic effects on muscarinic acetylcholine receptors, particularly the M3 subtype, leading to reduced bladder contractions and alleviation of OAB symptoms.
Upon administration, this compound undergoes hydrolysis by nonspecific plasma esterases, resulting in the formation of 5-HMT. This metabolite acts as a competitive antagonist at various muscarinic receptors (M1, M2, M3, M4, and M5), with a significant affinity for the M3 receptor, which is primarily responsible for mediating bladder contraction. The pharmacodynamic effects include:
- Inhibition of bladder contraction : By antagonizing muscarinic receptors, 5-HMT decreases detrusor pressure and reduces the frequency of micturition.
- Symptomatic relief : Patients experience a reduction in urgency and urge urinary incontinence symptoms.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : The maximum concentration (Tmax) of 5-HMT occurs approximately 5 hours post-administration.
- Bioavailability : The bioavailability of 5-HMT is around 52%.
- Volume of Distribution : The volume of distribution for 5-HMT is approximately 169 L, indicating extensive tissue distribution.
- Protein Binding : About 50% of 5-HMT binds to plasma proteins such as albumin and alpha1-acid glycoprotein.
Clinical Efficacy
Numerous clinical trials have evaluated the efficacy and safety of this compound in treating OAB. Key findings include:
- Phase 3 Studies : In randomized controlled trials involving over 2,800 patients, those treated with fesoterodine showed significant improvements in urinary frequency and urgency compared to placebo groups. For instance, a study reported a reduction in mean micturition episodes per day from baseline in patients receiving fesoterodine .
Study Phase | Treatment Group | Mean Micturition Episodes (Baseline) | Mean Micturition Episodes (Post-Treatment) |
---|---|---|---|
Phase 3 | Fesoterodine 4 mg/day | 10.2 | 7.8 |
Phase 3 | Fesoterodine 8 mg/day | 10.1 | 6.9 |
Phase 3 | Placebo | 10.0 | 9.5 |
Safety Profile
The safety and tolerability of this compound have been well-documented across various studies:
- Common Adverse Effects : The most frequently reported adverse events include dry mouth (34% in fesoterodine group vs. 5% in placebo) and constipation (9% vs. 3%) .
- Serious Adverse Events : In long-term studies, serious adverse events were reported at rates of 3.5% for the fesoterodine group compared to 1.9% for placebo; however, most were deemed unrelated to treatment .
Case Studies
- Older Adults with OAB : A study focusing on older adults highlighted that fesoterodine was rated as "beneficial" due to its efficacy and tolerability in this demographic. Improvements in quality of life (QoL) metrics were observed alongside sustained reductions in OAB symptoms over extended periods .
- Parkinson’s Disease Patients : In a trial involving patients with Parkinson's disease suffering from OAB, treatment with fesoterodine resulted in significant reductions in urgency episodes and improved cognitive stability over four weeks .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXMIASLKXGBU-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647799 | |
Record name | (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333234-73-3 | |
Record name | (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.